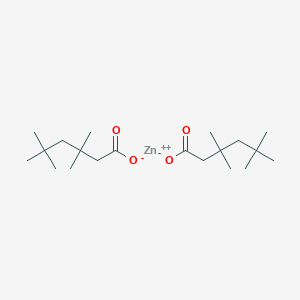

Neodecanoic acid, zinc salt (2:1)

Overview

Description

Neodecanoic acid, zinc salt (2:1), also known as Zinc neodecanoate, is a chemical compound consisting of neodecanoic acid and zinc . It is used as a catalyst, lubricant additive, and drier . It also finds applications in the production of rubber and plastic products .

Molecular Structure Analysis

The molecular formula of Neodecanoic acid, zinc salt (2:1) is C20H38O4Zn . It has a molecular weight of 407.92 g/mol .Physical And Chemical Properties Analysis

Neodecanoic acid, zinc salt (2:1) appears as a solid . It is insoluble in water . The compound is stable under normal conditions .Scientific Research Applications

Solar Energy Applications

Zinc Neodecanoate: is utilized in solar energy applications due to its non-aqueous solubility. It plays a role in the creation of solar panels, where it can act as a precursor for the synthesis of photovoltaic materials or as a stabilizing agent to enhance the durability and efficiency of solar cells .

Water Treatment

In the field of water treatment, Zinc Neodecanoate is used for its antimicrobial properties. It can be incorporated into systems to prevent biofouling, which is the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces .

Deodorizing Agent

Zinc Neodecanoate: serves as a deodorizing agent by interacting chemically with malodorous ingredients found in sweat. It is considered safe and is used in formulations designed to prevent or suppress human, animal, and environmental malodour .

Cosmetic Industry

Within the cosmetic industry, Zinc Neodecanoate is valued for its viscosity controlling, anticaking, and opacifying properties. It is used in personal care products to improve texture and stability .

Lubrication

Due to its properties as a branched alkyl carboxylate, Zinc Neodecanoate is used as a lubricant in various industrial processes. It helps in reducing friction between mechanical parts, leading to increased efficiency and longevity of machinery .

Emulsifying and Dispersing Agent

Zinc Neodecanoate: acts as an emulsifying and dispersing agent. It is capable of stabilizing mixtures of substances that are not usually mixable, such as oil and water. This property is particularly useful in the production of coatings, paints, and inks .

Anticaking Agent

In the manufacturing of powders and granular materials, Zinc Neodecanoate is used as an anticaking agent to prevent the formation of lumps, ensuring a free-flowing condition during processing and storage .

Opacifier

Zinc Neodecanoate: is also used as an opacifier in the production of plastics and other materials where transparency is not desired. It scatters and reflects light, thereby reducing the transparency of the final product .

Safety and Hazards

Mechanism of Action

Mode of Action

It is known that zinc compounds, in general, have antimicrobial properties and operate through direct interactions with microbial membranes, inducing membrane instability and increased permeability .

Result of Action

It is known that zinc compounds can interact with nucleic acids and inactivate respiratory enzymes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Neodecanoic acid, zinc salt (2:1). For instance, the compound is insoluble in water , which can affect its distribution and action in the body. Furthermore, it is stable and may be hazardous to the environment .

properties

IUPAC Name |

zinc;3,3,5,5-tetramethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H20O2.Zn/c2*1-9(2,3)7-10(4,5)6-8(11)12;/h2*6-7H2,1-5H3,(H,11,12);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUODUXKPGONLIM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)CC(=O)[O-].CC(C)(C)CC(C)(C)CC(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Neodecanoic acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Neodecanoic acid, zinc salt (2:1) | |

CAS RN |

27253-29-8 | |

| Record name | Neodecanoic acid, zinc salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027253298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodecanoic acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

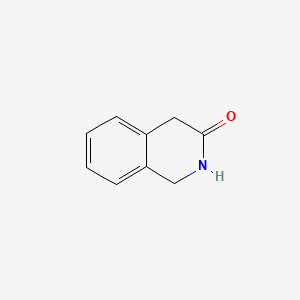

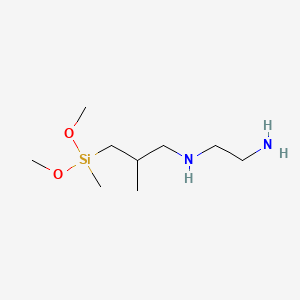

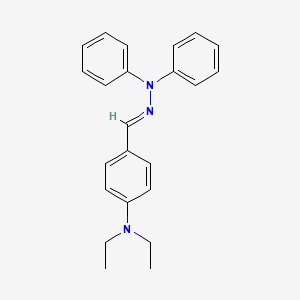

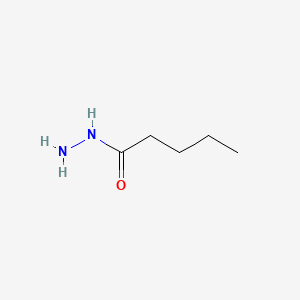

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

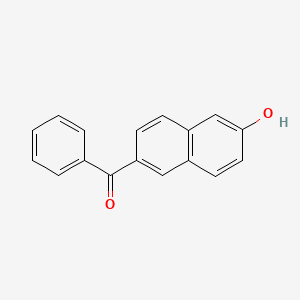

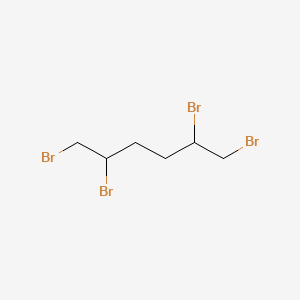

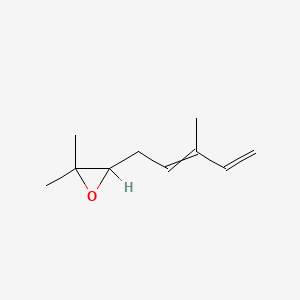

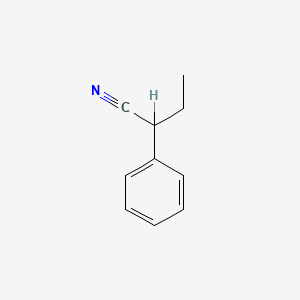

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.